26-Hydroxycholestan-7-one
Description
Structure
3D Structure
Properties
CAS No. |
7591-17-5 |
|---|---|
Molecular Formula |
C27H46O2 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C27H46O2/c1-18(17-28)8-7-9-19(2)21-11-12-22-25-23(13-15-27(21,22)4)26(3)14-6-5-10-20(26)16-24(25)29/h18-23,25,28H,5-17H2,1-4H3/t18?,19-,20?,21-,22+,23+,25+,26+,27-/m1/s1 |
InChI Key |
NPIAPVQJXMWQKS-ZIFSMLSUSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)CC4[C@@]3(CCCC4)C)C |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2C(=O)CC4C3(CCCC4)C)C)CO |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 26 Hydroxycholestan 7 One
Precursor Compounds and Initial Biotransformations
The journey to 26-Hydroxycholestan-7-one begins with cholesterol and proceeds through several key intermediates, each a significant molecule in its own right.
Cholesterol as a Precursor
Cholesterol, an essential structural component of animal cell membranes, serves as the foundational molecule for the synthesis of a vast array of steroids, including this compound. wikipedia.org This synthesis is a multi-step process that primarily occurs in the liver, though other tissues can also produce it. libretexts.org The body's production of cholesterol is tightly regulated to maintain homeostasis. wikipedia.org
26-Hydroxycholesterol (B79680) (26-HC) as an Intermediate
A crucial step in one of the pathways leading to this compound is the hydroxylation of cholesterol at the 26th position to form 26-Hydroxycholesterol (also known as cholest-5-ene-3β,26-diol). nih.gov This reaction is catalyzed by the mitochondrial P450 enzyme, CYP27A1. nih.gov 26-HC is not just a simple intermediate; it's a biologically active molecule that can be transported in plasma and is involved in the regulation of cholesterol synthesis. nih.govnih.gov It is considered the initial product in the "acidic" or "alternative" pathway of bile acid biosynthesis. scienceopen.com
7-Ketocholesterol (B24107) (7-OC) as an Intermediate
Another key intermediate is 7-Ketocholesterol (3β-hydroxycholest-5-en-7-one), also referred to as 7-oxocholesterol. aston.ac.ukaston.ac.uk This oxysterol can be formed through the non-enzymatic autooxidation of cholesterol or via enzymatic processes. aston.ac.uk For instance, the enzyme cholesterol-7α-hydroxylase (CYP7A1) can contribute to its formation from 7-dehydrocholesterol (B119134). caymanchem.com 7-Ketocholesterol is a significant component of oxidized low-density lipoproteins (LDL) and has been implicated in various cellular processes. aston.ac.ukhmdb.ca
Enzymatic Conversions in Formation Pathways
The conversion of cholesterol and its intermediates into this compound is a highly orchestrated process, with specific enzymes playing pivotal roles at each step. Cytochrome P450 enzymes and hydroxysteroid dehydrogenases are the primary catalysts in these pathways.
Role of Cytochrome P450 Enzymes (e.g., CYP27A1, CYP7B1, CYP3A)
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that are central to the metabolism of a wide variety of compounds, including steroids. wikipedia.org
CYP27A1: This mitochondrial enzyme is a key player in both the acidic and neutral pathways of bile acid biosynthesis. nih.govresearchgate.net It catalyzes the hydroxylation of the terminal methyl group of the cholesterol side chain, leading to the formation of (25R)26-hydroxycholesterol. nih.govuniprot.orggenecards.org This enzyme can also metabolize 7-ketocholesterol, converting it to more polar metabolites. nih.gov
CYP7B1: This enzyme, also known as oxysterol 7-alpha-hydroxylase, is primarily located in the endoplasmic reticulum and is involved in the catabolism of cholesterol to bile acids in extrahepatic tissues. wikipedia.orgmedlineplus.gov It exhibits broad substrate specificity, catalyzing the 7α-hydroxylation of various oxysterols, including 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol (B1664032). wikipedia.orgnih.gov Specifically, it can convert 26-hydroxycholesterol to 7α,26-dihydroxycholesterol. scienceopen.com
CYP3A: The CYP3A subfamily of enzymes, including CYP3A4 and CYP3A5, are known for their broad substrate specificity, metabolizing both endogenous compounds and a wide range of xenobiotics. nih.gov Evidence suggests that CYP3A11 (the mouse equivalent of human CYP3A4) possesses sterol 26-hydroxylase activity, contributing to the formation of 26-hydroxy epimers of oxysterols. nih.gov
Involvement of Hydroxysteroid Dehydrogenases (HSD)
Hydroxysteroid dehydrogenases (HSDs) are a class of NAD(P)(H)-dependent oxidoreductases that reversibly convert hydroxyl groups on steroids to keto groups. mdpi.comnih.gov
HSD3B7: This enzyme, also known as 3 beta-hydroxysteroid dehydrogenase type 7, is active against 7-alpha-hydroxylated sterols and is involved in bile acid synthesis. uniprot.org A key reaction catalyzed by HSD3B7 is the oxidation of 7α-hydroxycholesterol to 7α-hydroxycholest-4-en-3-one. nih.govuniprot.org
11β-HSD: The 11β-hydroxysteroid dehydrogenase enzymes, particularly 11β-HSD1 and 11β-HSD2, are also involved in steroid metabolism. aston.ac.uk For instance, 11β-HSD2 can form 7-ketocholesterol from 7β-hydroxycholesterol, while 11β-HSD1 can catalyze the reverse reaction. aston.ac.uk
Compound Information Table
| Compound Name | Alternate Names | Key Role in Pathway |
| This compound | - | The final product of the described biosynthetic pathways. |
| Cholesterol | - | The primary precursor for the entire biosynthetic pathway. wikipedia.org |
| 26-Hydroxycholesterol | (25R)26-hydroxycholesterol, cholest-5-ene-3β,26-diol | A key intermediate formed from cholesterol by CYP27A1. nih.govscienceopen.com |
| 7-Ketocholesterol | 7-oxocholesterol, 3β-hydroxycholest-5-en-7-one | An intermediate formed through autooxidation or enzymatic action. aston.ac.ukaston.ac.uk |
| 7α-Hydroxycholesterol | - | An intermediate oxidized by HSD3B7. nih.gov |
| 7α-Hydroxycholest-4-en-3-one | - | A product of HSD3B7 activity on 7α-hydroxycholesterol. nih.gov |
| 7α,26-Dihydroxycholesterol | - | A product of CYP7B1 activity on 26-hydroxycholesterol. scienceopen.com |
| 7β-Hydroxycholesterol | - | A precursor to 7-ketocholesterol via 11β-HSD2. aston.ac.uk |
| 7-Dehydrocholesterol | - | A precursor to 7-ketocholesterol via CYP7A1. caymanchem.com |
Enzyme Information Table
| Enzyme | Enzyme Family | Key Function in Pathway |
| CYP27A1 | Cytochrome P450 | Catalyzes the 26-hydroxylation of cholesterol. nih.govuniprot.orggenecards.org |
| CYP7B1 | Cytochrome P450 | Catalyzes the 7α-hydroxylation of oxysterols. wikipedia.orgnih.gov |
| CYP3A | Cytochrome P450 | Possesses sterol 26-hydroxylase activity. nih.gov |
| HSD3B7 | Hydroxysteroid Dehydrogenase | Oxidizes 7α-hydroxycholesterol. nih.govuniprot.org |
| 11β-HSD | Hydroxysteroid Dehydrogenase | Interconverts 7-hydroxycholesterols and 7-ketocholesterol. aston.ac.uk |
| CYP7A1 | Cytochrome P450 | Can form 7-ketocholesterol from 7-dehydrocholesterol. caymanchem.com |
Downstream Metabolism and Catabolic Pathways
The metabolism of this compound proceeds through a series of enzymatic reactions, primarily leading to the formation of cholestenoic acids and ultimately bile acids. This process involves several key enzymes and results in various metabolic products with distinct stereochemical configurations.
Conversion to Cholestenoic Acids and Bile Acids
This compound is a key intermediate in the acidic pathway of bile acid synthesis. The initial 26-hydroxylation of cholesterol derivatives is a critical step, and this can be followed by further modifications to the sterol nucleus and side chain.
The conversion to cholestenoic acids involves the oxidation of the C-26 hydroxyl group to a carboxylic acid. This transformation is carried out by sterol 26-hydroxylases, such as CYP27A1, a mitochondrial cytochrome P450 enzyme. nih.govresearchgate.netresearchgate.net This enzyme introduces a (25R)26-hydroxy group, which is then further oxidized to a (25R)26-acid group. nih.govresearchgate.net In addition to CYP27A1, other enzymes like CYP3A11 in mice have been shown to possess sterol 26-hydroxylase activity, contributing to the formation of these acidic sterols. nih.govresearchgate.net
The resulting cholestenoic acids, such as 3β,7α-dihydroxycholest-5-en-(25R)26-oic acid, are precursors for the primary bile acids, cholic acid and chenodeoxycholic acid. nih.govnih.gov The metabolic pathway involves further hydroxylation and saturation of the steroid nucleus, followed by the shortening of the side chain. While both cholic acid and chenodeoxycholic acid can be formed, a larger proportion of 26-hydroxycholesterol is metabolized to chenodeoxycholate compared to 7α-hydroxycholesterol. nih.govnih.gov
Studies in pig liver mitochondria have demonstrated a pathway where cholesterol is converted to 7α-hydroxy-3-oxo-4-cholestenoic acid. nih.gov This process involves a sequence of 26-hydroxylation, 7α-hydroxylation, further oxidation of the side chain, and oxidation/isomerization of the A-ring. nih.gov This highlights that the initial steps of bile acid synthesis can occur exclusively within the mitochondria. nih.gov
The table below summarizes the key enzymes and products in the conversion of this compound to cholestenoic and bile acids.
| Precursor | Enzyme(s) | Key Product(s) |
| 7-Oxocholesterol | CYP27A1 | (25R)26-Hydroxy-7-oxocholesterol |
| (25R)26-Hydroxycholesterol | CYP7A1, CYP27A1 | 3β,7α-Dihydroxycholest-5-en-(25R)26-oic acid |
| 7α-Hydroxycholesterol | CYP3A11 (mouse) | 7α,(25S)26-Dihydroxycholest-4-en-3-one |
| 26-Hydroxycholesterol | CYP7A1 | 7α,26-Dihydroxycholesterol |
| 3β-Hydroxy-5-cholestenoic acid | CYP7B1 | 3β,7α-Dihydroxy-5-cholestenoic acid |
Stereochemical Considerations in Metabolic Products (e.g., (25R)26,7α- and (25S)26,7α-epimers)
The metabolism of this compound and related compounds gives rise to products with specific stereochemistry, particularly at the C-25 and C-26 positions of the cholesterol side chain. The enzyme CYP27A1 is known to stereospecifically introduce a hydroxyl group at the C-26 position with a (25R) configuration. nih.govresearchgate.net
However, research has revealed the existence of (25S) epimers as well. For instance, studies in Cyp27a1 knockout mice have identified both (25R)26,7α- and (25S)26,7α-dihydroxy epimers of oxysterols and cholestenoic acids. nih.govresearchgate.net This finding points to the presence of an additional sterol 26-hydroxylase that can produce the (25S) epimer. nih.govresearchgate.net The enzyme CYP3A11 in mice has been identified as having (25S)26-hydroxylase activity towards 7α-hydroxycholesterol. nih.govresearchgate.net
The stereochemistry of these metabolic products is significant as different epimers can have distinct biological activities. For example, 3β,7α-dihydroxycholest-5-en-(25R)26-oic acid has been shown to promote the survival of motor neurons and is a ligand for the liver X receptor (LXR). nih.govresearchgate.net
The chromatographic separation of these epimers is possible, with (25S)-epimers often eluting slightly earlier than their (25R)-counterparts. researchgate.net The table below highlights the different stereochemical products and the enzymes involved in their formation.
| Stereoisomer | Precursor | Key Enzyme(s) |
| (25R)26,7α-dihydroxy epimers | 7α-hydroxycholesterol | CYP27A1 |
| (25S)26,7α-dihydroxy epimers | 7α-hydroxycholesterol | CYP3A11 (mouse) |
| 3β,7α-dihydroxycholest-5-en-(25R)26-oic acid | (25R)26-Hydroxycholesterol | CYP27A1, Aldehyde Dehydrogenase |
| 3β,7α-dihydroxycholest-5-en-(25S)26-oic acid | (25S)26-Hydroxycholesterol | Putative (25S) sterol oxidase |
Enzymatic Regulation and Molecular Interactions
Specific Enzymes Modulating 26-Hydroxycholestan-7-one Levels
The biosynthesis and metabolism of this compound are dependent on the activity of several key enzymes. These enzymes introduce specific chemical modifications to cholesterol and its derivatives, leading to the formation or conversion of this particular oxysterol.
Sterol 26-hydroxylase, a mitochondrial cytochrome P450 enzyme also known as CYP27A1, plays a crucial role in bile acid synthesis and cholesterol homeostasis. uniprot.orgmybiosource.comdrugbank.com This enzyme catalyzes the hydroxylation of the terminal methyl group on the sterol side chain. uniprot.org One of the proposed formation pathways for 26-hydroxy-7-oxocholesterol (an alternative name for this compound) involves the oxidation of 7-oxocholesterol by CYP27A1. researchgate.net In some contexts, other enzymes, such as CYP3A11 in mice, have also been shown to exhibit sterol 26-hydroxylase activity, particularly in response to the activation of the Pregnane X Receptor (PXR). nih.gov This suggests that multiple enzymes can contribute to the 26-hydroxylation step necessary for the formation of this compound.
Table 1: Key Enzymes with Sterol 26-Hydroxylase Activity
| Enzyme | Name | Location | Function |
|---|---|---|---|
| CYP27A1 | Sterol 26-hydroxylase (or Sterol 27-hydroxylase) | Mitochondria | Catalyzes the 26-hydroxylation of various sterols, including intermediates in the bile acid synthesis pathway. uniprot.orgmybiosource.comdrugbank.com It can oxidize 7-oxocholesterol to form 26-hydroxy-7-oxocholesterol. researchgate.net |
| CYP3A11 | Cytochrome P450 3A11 (Mouse) | Endoplasmic Reticulum | Exhibits 26-hydroxylase activity towards certain sterols, and its expression can be upregulated by PXR activators. nih.gov |
The introduction of a hydroxyl group at the 7α-position of the sterol ring is a critical step in the classic pathway of bile acid synthesis, primarily catalyzed by cholesterol 7α-hydroxylase (CYP7A1). nih.govdiva-portal.org This reaction converts cholesterol into 7α-hydroxycholesterol. While this compound possesses a 7-keto group rather than a 7α-hydroxy group, the two are metabolically related. 7α-hydroxycholesterol can be subsequently oxidized to form a 7-keto group. For example, the enzyme 3β-hydroxysteroid dehydrogenase type 7 (HSD3B7) oxidizes 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one. nih.gov The parallel elevation of 7α-hydroxycholesterol and 7-oxocholesterol levels observed in certain metabolic conditions suggests a close biosynthetic link and potential for interconversion between the 7α-hydroxy and 7-oxo forms. nih.gov Another key enzyme, oxysterol 7α-hydroxylase (CYP7B1), is responsible for the 7α-hydroxylation of various oxysterols, such as 27-hydroxycholesterol (B1664032), in an alternative bile acid synthesis pathway. nih.govdiva-portal.org
This compound is part of a network of interconvertible 7-oxygenated oxysterols. The 7-keto group can be reduced to a 7β-hydroxy group, and this interconversion is enzymatically regulated. Specifically, 7-oxocholesterol can be converted to 7β-hydroxycholesterol by 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1). researchgate.netresearchgate.net The reverse reaction, the oxidation of 7β-hydroxycholesterol back to 7-oxocholesterol, is catalyzed by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2). researchgate.net This enzymatic relationship establishes a dynamic equilibrium between the 7-keto and 7β-hydroxy forms. Studies have shown that in certain conditions, an accumulation of 7α-hydroxycholesterol is accompanied by increased levels of both 7-oxocholesterol and 7β-hydroxycholesterol, further supporting the concept of a closely linked metabolic network. nih.gov
Interaction with Nuclear Receptors and Signaling Pathways
This compound and its related oxysterols can function as signaling molecules by binding to and activating specific nuclear receptors. This interaction triggers conformational changes in the receptors, leading to the regulation of target gene transcription and influencing major metabolic pathways.
Liver X Receptors (LXRα and LXRβ) are key regulators of cholesterol, fatty acid, and glucose metabolism. wikipedia.org They are activated by various naturally occurring oxysterols. wikipedia.orgnih.gov While direct binding data for this compound is not extensively detailed, numerous related oxysterols are established LXR ligands. For instance, 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol, and 27-hydroxycholesterol are known to bind and activate LXRs. wikipedia.orgnih.gov Furthermore, 26-hydroxycholesterol (B79680) (26-HC) has been shown to modulate pathways regulated by LXR signaling. nih.gov The addition of a 7α-hydroxyl group to some sterols can enhance their activity as LXR ligands. nih.gov For example, 7α,25-dihydroxycholesterol is a known LXR ligand. nih.gov Given that the family of 26-hydroxylated sterols interacts with LXRs, it is plausible that this compound may also exhibit activity toward these receptors, contributing to the regulation of lipid homeostasis.
The Pregnane X Receptor (PXR) is a nuclear receptor recognized for its role in sensing foreign toxic substances and regulating the expression of genes involved in their detoxification. wikipedia.orgnih.gov It is activated by a wide array of compounds, including various steroids. wikipedia.org Research has identified certain oxysterols as PXR ligands. Notably, 7α-hydroxycholest-4-en-3-one, a structurally related oxysterol, is a known PXR activator. nih.gov Activation of PXR by this ligand leads to the upregulation of CYP3A11, an enzyme that possesses sterol 26-hydroxylase activity. nih.gov This suggests a potential feedback mechanism where a 7-oxygenated sterol can activate PXR, which in turn induces an enzyme capable of producing 26-hydroxylated sterols. While direct activation of PXR by this compound has not been definitively established, its structural similarity to known PXR activators suggests it may function as a ligand for this receptor, thereby influencing xenobiotic and endobiotic metabolism.
Table 2: Nuclear Receptor Interactions of Related Oxysterols
| Receptor | Name | Known Oxysterol Ligands | Potential Role of this compound |
|---|---|---|---|
| LXRα, LXRβ | Liver X Receptors | 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol, 27-hydroxycholesterol, 7α,25-dihydroxycholesterol. wikipedia.orgnih.govnih.gov | May act as a ligand to regulate genes involved in cholesterol efflux and fatty acid synthesis. |
| PXR | Pregnane X Receptor | 7α-hydroxycholest-4-en-3-one. nih.gov | May activate PXR, potentially influencing the expression of drug-metabolizing enzymes like CYP3A family members. nih.govwikipedia.org |
Enzymatic Regulation of Gene Expression
The enzymatic production of oxysterols, including this compound, is intrinsically linked to the regulation of gene expression. Oxysterols function as signaling molecules that control the activity of various transcription factors, thereby modulating the expression of genes involved in lipid metabolism and other cellular processes. nih.govtandfonline.com This regulation occurs through several mechanisms.
Many of the effects of oxysterols on gene expression are mediated by nuclear receptors such as the Liver X Receptors (LXRα and LXRβ) and the Retinoic acid receptor-related Orphan Receptors (RORs). nih.govnih.gov These receptors, upon binding to oxysterol ligands, form complexes that bind to specific DNA sequences, known as response elements, in the regulatory regions of target genes. mdpi.comnih.gov This binding can either activate or repress gene transcription. For example, RORα, which responds to oxysterol ligands, has been shown to upregulate the expression of the CYP39A1 gene, an enzyme involved in oxysterol metabolism. mdpi.com
Furthermore, oxysterols can regulate gene expression by influencing the activity of master transcriptional regulators of lipid synthesis. They can suppress the processing of Sterol Regulatory Element-Binding Protein-2 (SREBP-2) to its active form. nih.gov Since SREBP-2 is a key transcription factor that activates genes required for cholesterol biosynthesis, its suppression by oxysterols leads to a downregulation of this pathway, forming a negative feedback loop. nih.gov
The enzymes that produce oxysterols, primarily members of the cytochrome P450 (CYP) family, are themselves subject to transcriptional regulation. tandfonline.comoup.com This creates a complex network where the expression of metabolic enzymes controls the levels of signaling oxysterols, which in turn regulate the expression of the same and other genes, ensuring cellular homeostasis. nih.govnih.gov
Biological Activities and Cellular Mechanisms
Modulation of Cellular Cholesterol Homeostasis
26-Hydroxycholestan-7-one plays a crucial role in the intricate regulation of cholesterol within cells. It exerts its influence through multiple pathways, including the direct inhibition of cholesterol production and the regulation of its uptake from the bloodstream.
Regulation of Low-Density Lipoprotein (LDL) Receptor Activity
In addition to inhibiting its synthesis, 26-hydroxycholesterol (B79680) also modulates the uptake of cholesterol from the extracellular environment by regulating the activity of the low-density lipoprotein (LDL) receptor. nih.gov The LDL receptor is a cell-surface protein that binds to LDL particles, the primary carriers of cholesterol in the blood, and facilitates their entry into the cell. cursoactualidadesendislipidemias.comumich.edu When cellular cholesterol levels are high, the expression and activity of the LDL receptor are downregulated to reduce further cholesterol influx. cursoactualidadesendislipidemias.comnih.gov 26-hydroxycholesterol contributes to this regulatory process, ensuring that cells maintain an appropriate balance of cholesterol. nih.gov This dual action of inhibiting synthesis and regulating uptake underscores the compound's importance in maintaining cholesterol homeostasis. cursoactualidadesendislipidemias.comnih.gov
Influence on Accessible Cholesterol
Impact on Cell Proliferation and Differentiation
Beyond its role in cholesterol metabolism, this compound and its related compounds exhibit effects on cell growth and development, including the inhibition of DNA synthesis and influences on neuronal cells.
Inhibition of DNA Synthesis (in vitro)
Studies have shown that 26-hydroxycholesterol can inhibit DNA synthesis in cultured cells. nih.gov This antiproliferative activity suggests a potential role in controlling cell growth and division. The inhibition of DNA synthesis is a fundamental mechanism for halting the cell cycle and preventing cell proliferation. nih.gov While the precise mechanisms are still under investigation, this effect may be linked to its influence on cellular processes beyond cholesterol regulation. nih.govnih.gov
Effects on Neuronal Survival and Development
The nervous system, with its high demand for cholesterol for membrane formation and function, is particularly sensitive to alterations in cholesterol homeostasis. Research suggests that oxysterols can have significant effects on neuronal survival and development. nih.gov The proper functioning and survival of neurons are critical for brain health, and disruptions in these processes are implicated in various neurodegenerative diseases. nih.govphysio-pedia.comfrontiersin.orgnih.goveyewiki.org The influence of compounds like 26-hydroxycholesterol on neuronal cells highlights a potential area for further investigation into their physiological and pathological roles in the nervous system.
Immunomodulatory Roles (in vitro/preclinical)
The oxidation of cholesterol at the C7 position gives rise to a class of molecules known as 7-oxysterols, which are recognized for their diverse biological activities, including the modulation of immune responses. While research into the specific immunomodulatory profile of this compound is emerging, studies on its parent compound, 26-hydroxycholesterol (26-HC), and other related oxysterols provide significant insights into its potential roles.
Influence on Class-Switch Recombination
Class-switch recombination (CSR) is the biological mechanism that allows a B cell to change its antibody production from one isotype to another, such as from IgM to IgA. This process is essential for a versatile and effective adaptive immune response. The related and extensively studied oxysterol, 25-hydroxycholesterol (B127956) (25-HC), has been shown to be a potent suppressor of CSR in naive B cells. nih.govpnas.org Initial studies indicated that 25-HC blocks CSR by repressing the expression of activation-induced cytidine (B196190) deaminase (AID), a critical enzyme for the gene rearrangement process, in response to stimuli like TGF-β1 and IL-5. nih.govnih.gov This action was observed in both T cell-dependent and T cell-independent pathways of IgA class switching. nih.govnih.gov
| Biological Activity | Key Findings | Affected Molecules/Pathways | Observed Effect |
|---|---|---|---|
| Inhibition of IgA Production | The parent compound, 26-hydroxycholesterol, suppresses IgA production in stimulated B cells. nih.gov | IL-2 Mediated Proliferation | Reduced B cell proliferation, leading to decreased IgA output. nih.gov |
| Influence on Class-Switch Recombination | The related oxysterol, 25-hydroxycholesterol, was initially shown to block CSR by inhibiting a key enzyme. nih.govpnas.org | Activation-Induced Cytidine Deaminase (AID) | Suppression of AID expression, leading to decreased IgA production. nih.govnih.gov |
Cellular Response Mechanisms
As a 7-oxysterol, this compound belongs to a class of compounds known to be powerful mediators of cellular stress. The presence of the keto group at the C7 position is a hallmark of cholesterol oxidation and is frequently associated with cytotoxicity. The mechanisms underlying this toxicity involve the induction of oxidative stress and the subsequent activation of programmed cell death pathways.
Induction of Oxidative Stress
7-oxysterols are widely regarded as biomarkers and inducers of oxidative stress. nih.gov The closely related compound, 7-ketocholesterol (B24107) (7-KC), is a potent pro-oxidant molecule. nih.gov In cellular models, particularly with macrophages, 7-KC triggers a significant increase in the production of reactive oxygen species (ROS). nih.govnih.gov This surge in ROS is linked to the activation of enzymes like NADPH oxidase (NOX). nih.gov The overproduction of ROS creates an imbalance in the cell's redox state, leading to oxidative damage of lipids, proteins, and DNA, a state known as oxidative stress. nih.govrsc.org This process is a key contributor to the cytotoxic profile of 7-oxysterols. nih.govplos.org
Influence on Apoptosis and Autophagy Pathways
The cellular stress instigated by 7-oxysterols often culminates in programmed cell death. These compounds are known to activate multiple cell death pathways, primarily apoptosis and autophagy. nih.govmdpi.com
7-oxysterols can induce apoptosis through mechanisms that involve mitochondrial dysfunction and lysosomal membrane permeabilization (LMP). nih.govnih.gov The release of pro-apoptotic factors from compromised mitochondria activates the caspase cascade, a family of proteases that execute the apoptotic program. nih.gov Concurrently, damage to the lysosomal membrane can release catalytic enzymes into the cytoplasm, further contributing to cellular demise. nih.govnih.gov
In addition to apoptosis, 7-oxysterols are also potent inducers of autophagy, a process where the cell degrades its own components within lysosomes. nih.govmdpi.com This is characterized by the formation of double-membraned vesicles called autophagosomes. nih.govresearchgate.net However, exposure to 7-oxysterols can lead to a state of dysfunctional autophagy, where the final step of autophagosome fusion with lysosomes and degradation is impaired. nih.govnih.govresearchgate.net This blockage results in the accumulation of autophagic vacuoles and proteins like p62, indicating a stalled clearance process. nih.gov Some research describes a complex interplay termed "oxiapoptophagy," where oxidative stress, apoptosis, and autophagy are mechanistically linked in response to 7-oxysterol exposure. mdpi.com Inducing functional autophagy has been shown to protect against 7-oxysterol-mediated cell death by reducing oxidative stress and preventing LMP. nih.govnih.gov
| Cellular Response | Key Findings | Primary Mechanisms | Cellular Outcome |
|---|---|---|---|
| Induction of Oxidative Stress | 7-oxysterols are potent inducers of reactive oxygen species (ROS). nih.govnih.gov | Activation of NADPH Oxidase (NOX). nih.gov | Damage to lipids, proteins, and DNA. rsc.org |
| Influence on Apoptosis | 7-oxysterols trigger programmed cell death. nih.govmdpi.com | Mitochondrial dysfunction, lysosomal membrane permeabilization (LMP), caspase activation. nih.govnih.gov | Apoptotic cell death. nih.gov |
| Influence on Autophagy | 7-oxysterols induce the formation of autophagosomes but can impair the degradation pathway. nih.govnih.govresearchgate.net | Formation of autophagic vacuoles, accumulation of p62. nih.gov | Dysfunctional autophagy, contributing to cytotoxicity. nih.gov |
Role in Pathophysiological Processes
Involvement in Neurodegenerative Conditions
The metabolism of cholesterol and related sterols is critical for central nervous system homeostasis. Disruptions in the enzymatic pathways that produce and degrade these molecules can lead to the accumulation of neurotoxic intermediates. 26-Hydroxycholestan-7-one and its metabolic neighbors are implicated in several inherited neurodegenerative disorders, highlighting the importance of proper sterol metabolism for neuronal health.
Cerebrotendinous Xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disease that results from mutations in the CYP27A1 gene. nih.govru.nlleukonet.org.au This gene encodes the mitochondrial enzyme sterol 27-hydroxylase, which plays a crucial role in the biosynthesis of bile acids. ru.nlnih.govijdvl.com A primary function of this enzyme is the hydroxylation of sterol intermediates at the C27 position (and C26), a key step in the alternative "acidic" pathway of bile acid synthesis. nih.gov
In individuals with CTX, the deficiency of sterol 27-hydroxylase impairs this pathway, leading to a significant reduction in the formation of chenodeoxycholic acid and cholic acid. nih.gov This enzymatic block causes the accumulation of upstream metabolites, most notably cholesterol and its derivative, cholestanol (B8816890). nih.govijdvl.com The accumulation of cholestanol in various tissues, including the brain, tendons, and lenses of the eyes, is a hallmark of CTX. leukonet.org.auijdvl.com The formation of xanthomas (fatty yellow nodules) in the brain and tendons, along with progressive neurological symptoms and juvenile cataracts, characterizes the clinical presentation of the disease. leukonet.org.au
The fundamental defect in CTX is the inability to properly hydroxylate sterol precursors, a step that would normally lead to the formation of compounds like 26-hydroxycholesterol (B79680) and its derivatives. nih.gov In vivo studies have confirmed that patients with CTX have a severely limited capacity to convert sterol precursors lacking a 26-hydroxyl group into primary bile acids, underscoring the critical role of the 26-hydroxylase pathway in normal metabolism. nih.gov
Hereditary Spastic Paraplegia Type 5 (SPG5) is an autosomal recessive neurodegenerative disorder characterized by progressive stiffness and weakness in the lower limbs. nih.govresearchgate.net The condition is caused by mutations in the CYP7B1 gene, which encodes the enzyme oxysterol 7α-hydroxylase. nih.govnih.gov This enzyme is responsible for the 7α-hydroxylation of various oxysterols, including 27-hydroxycholesterol (B1664032) (27-OHC), as part of the bile acid synthesis pathway. nih.govdef-lab.org
In SPG5, the deficiency of CYP7B1 activity leads to a block in this metabolic route, resulting in the marked accumulation of its substrates, particularly 27-OHC, in the plasma and cerebrospinal fluid (CSF). nih.govnih.govdef-lab.org 27-OHC and other accumulating oxysterols are considered neurotoxic and have been shown to induce apoptosis in cultured neuronal cells. nih.gov The buildup of these compounds is believed to cause the degeneration of corticospinal tract motor neurons, which underlies the clinical manifestations of SPG5. nih.gov While SPG5 is primarily caused by a defect in 7α-hydroxylation, the pathway's disruption directly involves 27-hydroxylated sterols, which are precursors that have undergone the 26/27-hydroxylation step. The subsequent failure to be 7-hydroxylated leads to their accumulation and pathogenic effects. nih.govmedlineplus.gov
Oxysterol 7α-Hydroxylase Deficiency (O7AHD) is a rare, and often severe, inborn error of bile acid synthesis that typically presents in infancy with progressive cholestatic liver disease. nih.govresearchgate.net Like SPG5, O7AHD is caused by mutations in the CYP7B1 gene, leading to a deficiency of the oxysterol 7α-hydroxylase enzyme. nih.gov
While sharing the same genetic cause as SPG5, O7AHD is characterized by a severe hepatic phenotype, which can rapidly progress to liver failure. nih.gov The enzymatic defect results in the accumulation of atypical and hepatotoxic bile acid precursors, such as 3β-hydroxy-Δ5-bile acids, which are excreted in the urine. nih.govresearchgate.net The accumulation of CYP7B1 substrates, including 27-hydroxycholesterol, contributes to the liver damage. researchgate.net O7AHD and SPG5 represent a spectrum of disease related to CYP7B1 deficiency, where O7AHD is the severe, early-onset hepatic form, and SPG5 is the later-onset neurological form. researchgate.net The phenotypic variability may exist even within the same family. researchgate.net
Research using animal models and patient samples has clarified how sterol metabolism is altered in the brain and circulation in conditions involving defects in bile acid synthesis.
In Cerebrotendinous Xanthomatosis (CTX): In mouse models of CTX (cyp27-/- mice), a significant flux of the bile acid precursor 7α-hydroxy-4-cholesten-3-one across the blood-brain barrier has been observed, with its subsequent conversion into the neurotoxic compound cholestanol within the brain. nih.gov Diagnosis of CTX in humans is confirmed by elevated levels of cholestanol in the plasma and tissues. leukonet.org.au Plasma cholesterol levels are typically normal to low. leukonet.org.au
In Hereditary Spastic Paraplegia Type 5 (SPG5): Patients with SPG5 show a marked accumulation of the CYP7B1 substrates 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol in both serum and cerebrospinal fluid (CSF). nih.govnih.govdef-lab.org These elevated hydroxycholesterols serve as valuable diagnostic biomarkers for the condition. researchgate.netnih.gov The level of 27-OHC, in particular, appears to correlate with disease severity. def-lab.org The presence of these oxysterols in the CSF indicates that they cross the blood-brain barrier and accumulate in the central nervous system, where they exert their neurotoxic effects. nih.gov
The table below summarizes the key biochemical alterations in these conditions.
| Disease | Defective Gene | Defective Enzyme | Accumulating Metabolites (in Circulation/Brain) |
| Cerebrotendinous Xanthomatosis (CTX) | CYP27A1 | Sterol 27-Hydroxylase | Cholestanol, Cholesterol, 7α-hydroxy-4-cholesten-3-one nih.govijdvl.com |
| Hereditary Spastic Paraplegia Type 5 (SPG5) | CYP7B1 | Oxysterol 7α-Hydroxylase | 27-Hydroxycholesterol (27-OHC), 25-Hydroxycholesterol nih.govnih.gov |
| Oxysterol 7α-Hydroxylase Deficiency (O7AHD) | CYP7B1 | Oxysterol 7α-Hydroxylase | 27-Hydroxycholesterol, 3β-hydroxy-Δ5-bile acids nih.govresearchgate.net |
Associations with Lysosomal Storage Disorders
Smith-Lemli-Opitz Syndrome (SLOS) is an autosomal recessive disorder of cholesterol synthesis caused by mutations in the DHCR7 gene. wikipedia.orgsmithlemliopitz.org This gene codes for the enzyme 7-dehydrocholesterol (B119134) reductase, which catalyzes the final step in cholesterol biosynthesis: the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. wikipedia.orgnih.gov A deficiency in this enzyme leads to low levels of cholesterol and a significant accumulation of its precursor, 7-DHC, as well as 8-dehydrocholesterol (B109809) (8-DHC), in plasma and tissues. smithlemliopitz.orgnih.gov
Although SLOS is an inborn error of metabolism rather than a classic lysosomal storage disorder, it involves the accumulation of sterol intermediates that can be shunted into other metabolic pathways. Research has shown that the accumulating 7-DHC can undergo 27-hydroxylation by the enzyme sterol 27-hydroxylase (the same enzyme deficient in CTX). nih.gov This leads to the formation and accumulation of 27-hydroxy-7-dehydrocholesterol in the serum of SLOS patients, a metabolite that is normally present only in picomolar quantities. nih.gov
This alternative metabolite, 27-hydroxy-7-dehydrocholesterol, has been found to be biologically active. It can inhibit sterol synthesis and activate the nuclear receptor LXRα, suggesting it may play a role in the pathophysiology of SLOS beyond the simple deficiency of cholesterol. nih.gov Therefore, in SLOS, a defect in the primary cholesterol synthesis pathway leads to the generation of unusual oxysterols that are structurally related to the precursors of this compound.
The table below details the biochemical characteristics of SLOS.
| Disease | Defective Gene | Defective Enzyme | Key Accumulated Metabolites |
| Smith-Lemli-Opitz Syndrome (SLOS) | DHCR7 | 7-Dehydrocholesterol Reductase | 7-Dehydrocholesterol (7-DHC), 8-Dehydrocholesterol (8-DHC), 27-Hydroxy-7-dehydrocholesterol smithlemliopitz.orgnih.gov |
Niemann-Pick Disease
Niemann-Pick disease, particularly Type C (NPC), is a rare, inherited neurovisceral lysosomal storage disorder caused by mutations in the NPC1 or NPC2 genes. explorationpub.comjst.go.jp These mutations impair the trafficking of unesterified cholesterol from lysosomes, leading to its accumulation along with other lipids in various tissues, including the brain, liver, and spleen. explorationpub.commdpi.comucl.ac.uk This disruption in cholesterol homeostasis is a hallmark of the disease and is closely linked to the subsequent neurodegeneration. explorationpub.comresearchgate.net
In the pathological environment of NPC, the accumulation of cholesterol coincides with significant oxidative stress. nih.gov This intersection leads to the non-enzymatic oxidation of cholesterol, producing oxidized metabolites known as oxysterols. explorationpub.comjst.go.jp Among these, 7-ketocholesterol (B24107) (7-KC), along with cholestane-3β,5α,6β-triol (C-triol), has been identified as a robust and specific biomarker for NPC. explorationpub.comucl.ac.uknih.gov
Research has consistently shown that plasma levels of 7-KC are markedly elevated in NPC patients. nih.govnih.gov These elevated levels are detectable before the onset of clinical symptoms and correlate with the severity and progression of the disease. nih.govmdpi.com The discovery of 7-KC as a biomarker has led to the development of rapid, blood-based diagnostic tests that are less invasive and more practical than traditional methods like the filipin (B1216100) staining of skin fibroblasts. explorationpub.comjst.go.jpbmj.com While both 7-KC and C-triol are excellent diagnostic markers, C-triol is often preferred in clinical labs due to slightly higher specificity. explorationpub.com However, the strong correlation between their plasma levels suggests a common pathway for their generation rooted in the disease's pathology. explorationpub.com
Studies in animal models of NPC, including feline and murine models, have corroborated the findings in human subjects, showing significant increases in 7-KC concentrations in plasma and tissues. nih.gov Furthermore, therapeutic interventions have been shown to decrease the circulating levels of these oxysterols, suggesting their potential use in monitoring treatment efficacy. nih.gov Although 7-KC is a key diagnostic marker for NPC, it's noteworthy that elevated levels can also be found in other lysosomal storage disorders, such as acid sphingomyelinase (ASM) deficiency (Niemann-Pick Types A and B). nih.govbioscientifica.com
Table 1: Research Findings on 7-Ketocholesterol (7-KC) in Niemann-Pick Disease (NPC)
| Finding | Significance | Supporting Evidence |
|---|---|---|
| Elevated Plasma Levels | 7-KC is significantly increased in the plasma of NPC1 patients compared to controls and even heterozygous carriers. ucl.ac.uknih.gov | A highly sensitive and specific biomarker for diagnosis. explorationpub.comnih.gov |
| Non-Enzymatic Formation | Arises from the auto-oxidation of accumulated lysosomal cholesterol due to increased oxidative stress. jst.go.jpnih.gov | Directly links the primary cholesterol trafficking defect to secondary cellular damage. jst.go.jp |
| Correlation with Severity | Plasma oxysterol profiles, including 7-KC, correlate with the age of disease onset and severity. nih.gov | Can be used to stratify patients and potentially predict disease course. nih.govmdpi.com |
| Diagnostic Utility | Forms the basis of non-invasive, blood-based screening tests for NPC. nih.govbmj.com | Supersedes older, more laborious methods, allowing for earlier and more efficient diagnosis. jst.go.jpbmj.com |
| Therapeutic Monitoring | Levels of 7-KC decrease in response to therapeutic intervention in animal models. nih.gov | May serve as a surrogate marker for treatment response in peripheral tissues. explorationpub.com |
Mechanistic Links to Oxidative Stress and Organelle Dysfunction
7-ketocholesterol is not merely a passive biomarker; it is a bioactive molecule that actively contributes to the cellular pathology observed in Niemann-Pick disease and other conditions. bioscientifica.comaston.ac.uk Its cytotoxicity is strongly linked to its ability to induce oxidative stress and trigger the dysfunction of multiple cellular organelles. bioscientifica.comresearchgate.net
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. nih.gov 7-KC is a potent inducer of ROS production. bioscientifica.comresearchgate.net This overproduction of ROS can lead to widespread damage of cellular components, including lipids, proteins, and DNA, initiating a cascade of events that culminates in cell death. bioscientifica.comnih.govmdpi.com In the context of NPC, the existing lysosomal lipid accumulation creates a pro-oxidative environment, which is then exacerbated by the generation and actions of 7-KC. nih.govmdpi.com The reduced antioxidant capacity in NPC patients further amplifies this damage. jst.go.jpmdpi.com
The cytotoxic effects of 7-KC are mediated through its impact on critical organelles:
Mitochondrial Dysfunction: Mitochondria are primary targets of 7-KC-induced damage. The compound can disrupt mitochondrial membrane potential, inhibit the electron transport chain (specifically complex I), and increase mitochondrial ROS production. researchgate.netnih.gov This leads to impaired ATP synthesis and can trigger the mitochondrial pathway of apoptosis, a form of programmed cell death. bioscientifica.comresearchgate.net
Lysosomal Dysfunction: In NPC, lysosomes are already compromised by the primary genetic defect. mdpi.com 7-KC contributes to further lysosomal destabilization. bioscientifica.com While it is generated as a consequence of lysosomal cholesterol buildup, it can, in turn, exacerbate lysosomal membrane permeabilization, leading to the release of harmful enzymes into the cytoplasm and further promoting cell death pathways. bioscientifica.com
Endoplasmic Reticulum (ER) Stress: The ER is crucial for protein and lipid synthesis. 7-KC can induce ER stress, a condition where unfolded or misfolded proteins accumulate. bioscientifica.com This triggers the unfolded protein response (UPR), which, if prolonged or overwhelmed, can also initiate apoptosis. mdpi.com
Plasma Membrane Disruption: 7-KC can integrate into cellular membranes, altering their physical properties. It increases membrane rigidity and permeability, disrupting membrane organization and function, which can contribute to cellular fragility and dysregulation of signaling pathways. bioscientifica.com
This multi-pronged assault on cellular organelles, driven by oxidative stress, positions 7-KC as a key contributor to the inflammation and cellular degeneration that are characteristic features of NPC and other neurodegenerative diseases. bioscientifica.comaston.ac.uk
Table 2: Mechanistic Effects of 7-Ketocholesterol (7-KC)
| Mechanism | Effect on Organelles/Processes | Consequence |
|---|---|---|
| Induction of Oxidative Stress | Increases production of Reactive Oxygen Species (ROS). bioscientifica.comresearchgate.net | Damages lipids, proteins, and DNA; depletes cellular antioxidants. nih.govmdpi.com |
| Mitochondrial Dysfunction | Disrupts mitochondrial membrane potential; inhibits respiratory chain complexes. researchgate.netnih.gov | Impaired energy production (ATP); triggers apoptosis. researchgate.net |
| Lysosomal & ER Disruption | Contributes to lysosomal membrane permeabilization and induces ER stress. bioscientifica.com | Release of lysosomal enzymes; activation of the unfolded protein response. mdpi.combioscientifica.com |
| Membrane Alteration | Increases plasma membrane rigidity and permeability. bioscientifica.com | Impaired membrane function and signaling. bioscientifica.com |
| Induction of Cell Death | Activates caspase-dependent and independent apoptotic pathways; induces autophagy. mdpi.combioscientifica.com | Contributes to neuronal loss and tissue degeneration seen in NPC. researchgate.netaston.ac.uk |
Analytical Methodologies in Research on 26 Hydroxycholestan 7 One
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography coupled with mass spectrometry (LC-MS) has become a predominant technique for the analysis of oxysterols, offering high sensitivity and selectivity. proquest.com Modern LC-MS/MS methods enable the reliable quantification of oxysterols in various biological samples, including human plasma and atherosclerotic plaques. researchgate.net These methods are often developed for high-throughput analysis, allowing a large number of samples to be processed in a short time frame. mdpi.com For instance, some optimized LC-MS/MS analyses can detect up to seven different oxysterols in a single run of about 12 minutes. mdpi.com
The versatility of LC-MS allows for the simultaneous quantification of a wide range of related compounds, such as bile acids, alongside oxysterols in a single chromatographic run. uclouvain.be This comprehensive analysis is essential for studying the interconnected pathways of cholesterol metabolism. uclouvain.be The development of methods using ultra-high-performance liquid chromatography (UHPLC) systems coupled to tandem quadrupole mass spectrometers has further enhanced the speed and resolution of these analyses. uclouvain.benih.gov
Table 6.1: Overview of LC-MS Techniques in Oxysterol Analysis
| Technique | Principle | Key Advantages | Typical Application |
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. | High sensitivity, high selectivity, suitable for complex matrices, high-throughput capabilities. researchgate.netmdpi.com | Quantification of oxysterols in plasma, tissues, and cells. mdpi.comaston.ac.uk |
| Multistage Fragmentation (MSn) | Sequential isolation and fragmentation of ions (MS/MS, MS³, etc.). | Provides detailed structural information, aids in isomer differentiation. frontiersin.orgpremierbiosoft.com | Structural elucidation of novel or unusual oxysterols. frontiersin.org |
| Charge-Tagging LC-MS | Derivatization of oxysterols with a charged moiety to enhance ionization efficiency. | Greatly increased sensitivity, allows for multiplex analysis. oup.comnih.gov | Profiling a wide range of oxysterols, diagnosing inborn errors of metabolism. oup.comnih.gov |
| Isotope Dilution MS | Use of stable isotope-labeled internal standards for precise quantification. | High accuracy and precision, corrects for matrix effects and sample loss. nih.govnih.gov | Gold standard for quantitative analysis in clinical and research settings. nih.gov |
Multistage fragmentation (MSn) is a powerful mass spectrometry technique used for the detailed structural characterization of compounds, including oxysterols. premierbiosoft.com In MSn, specific ions are isolated and fragmented sequentially, generating fragment ions that provide deeper insights into the molecule's structure. chemrxiv.org This technique is particularly valuable for distinguishing between isobaric and isomeric oxysterols, which can be challenging with conventional MS/MS. frontiersin.orgpremierbiosoft.com
Research has employed high-resolution mass spectrometry with MSn to identify unusual oxysterols in biological samples like the human placenta. frontiersin.org By subjecting the product ions from an initial MS/MS scan to further fragmentation (MS³), specific structural features can be elucidated, which is critical for identifying the exact position of hydroxyl groups and other modifications on the cholesterol skeleton. frontiersin.org This level of detail is essential for understanding the specific metabolic pathways and biological functions of different oxysterol isomers. frontiersin.org
A significant challenge in the analysis of oxysterols by LC-MS with electrospray ionization (ESI) is their poor ionization efficiency due to their neutral sterol structure. researchgate.net To overcome this, charge-tagging derivatization methods are employed. researchgate.net This involves chemically modifying the oxysterol with a permanently charged functional group, which dramatically enhances the ESI signal and, consequently, the sensitivity of the analysis. frontiersin.orgoup.com
The Girard P (GP) reagent is a commonly used charge-tagging agent that reacts with the ketone group of 7-oxo-sterols or with the 3β-hydroxy group after enzymatic oxidation to a 3-oxo group. oup.comresearchgate.net This derivatization provides a positive charge, making the molecule highly active for ESI-MS. nih.gov The use of different isotope-labeled versions of the GP reagent allows for multiplex analysis, where up to four different samples can be analyzed in a single run, improving throughput. oup.comnih.gov This approach has been successfully used to profile a wide range of sterols and oxysterols in plasma and to diagnose inborn errors of cholesterol metabolism. oup.comnih.gov
For accurate and precise quantification of 26-Hydroxycholestan-7-one, stable isotope dilution mass spectrometry is the gold standard. nih.govnih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated) to the sample as an internal standard at the beginning of the sample preparation process. nih.govnih.gov
Because the internal standard is chemically identical to the analyte, it behaves similarly during extraction, derivatization, and chromatographic separation, effectively correcting for any sample loss or variations in instrument response. semanticscholar.org The concentration of the endogenous analyte is then determined by measuring the ratio of the signal from the natural analyte to that of the isotope-labeled internal standard. semanticscholar.org This technique provides highly reliable and reproducible results, which is crucial for clinical diagnostics and metabolic studies where precise concentration measurements are necessary. nih.govsemanticscholar.org
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for the analysis of sterols and oxysterols. researchgate.net Before analysis by GC-MS, oxysterols typically require a derivatization step to increase their volatility and thermal stability. researchgate.netmdpi.com The most common method is the conversion of hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. researchgate.netmdpi.com
The GC-MS method often involves an initial alkaline hydrolysis (saponification) step to release both free and esterified oxysterols, allowing for the measurement of the total oxysterol concentration. researchgate.netmdpi.com Following extraction, the sample is derivatized and injected into the GC-MS system. springernature.com The compounds are separated based on their boiling points and polarity on a capillary column before being detected by the mass spectrometer. mdpi.comnih.gov Electron ionization (EI) is typically used, which produces characteristic fragmentation patterns that can be compared to spectral libraries for compound identification. mdpi.comrsc.org Selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity for target analytes. nih.gov
Chromatographic Resolution of Epimers and Isomers
A significant analytical challenge in oxysterol research is the separation of closely related isomers, such as epimers and diastereoisomers, which may have different biological origins and functions. nih.govst-andrews.ac.uk The introduction of a hydroxyl group to the cholesterol structure creates stereocenters, leading to multiple possible isomers. nih.gov
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful tools for resolving these isomers. researchgate.net The choice of the chromatographic column and mobile phase is critical for achieving separation. Phenyl hexyl columns have demonstrated excellent separation efficiency and reproducibility for various oxysterols. mdpi.com Additionally, specialized chiral columns can be used to separate enantiomers. researchgate.net The combination of advanced chromatographic separation with sensitive detection methods like mass spectrometry is essential for the unambiguous identification and quantification of specific oxysterol isomers in complex biological samples. frontiersin.orgnih.gov Charge-tagging derivatization has also been shown to aid in the chromatographic separation of diastereoisomers. nih.govst-andrews.ac.uk
Table 6.2: Chromatographic Columns for Oxysterol Isomer Separation
| Column Type | Stationary Phase Principle | Application in Oxysterol Analysis | Reference |
| C18 (Reversed-Phase) | Nonpolar stationary phase separates compounds based on hydrophobicity. | Widely used for general oxysterol separation; core-shell C18 columns offer high resolution. nih.gov | nih.gov |
| Phenyl Hexyl | Provides alternative selectivity through pi-pi interactions. | Shown to provide excellent separation efficiency for a range of oxysterols. mdpi.com | mdpi.com |
| Chiral Columns (e.g., Chiralpak) | Contains a chiral stationary phase for enantiomer separation. | Separation of D and L enantiomers of various compounds, applicable to chiral oxysterols. researchgate.net | researchgate.net |
| Silica (Normal-Phase) | Polar stationary phase separates compounds based on polarity. | Used in purification steps to separate oxysterols from more hydrophobic compounds like cholesterol. uclouvain.be | uclouvain.be |
Sample Preparation and Extraction Methods for Biological Matrices
Effective sample preparation is a critical step for the reliable analysis of this compound from complex biological matrices such as plasma, serum, and tissues. nih.govbiotage.com The primary goals are to efficiently extract the oxysterols, remove interfering substances like abundant lipids (e.g., cholesterol, phospholipids) and proteins, and concentrate the analytes before instrumental analysis. nih.govresearchgate.net
A common initial step is liquid-liquid extraction (LLE) or protein precipitation using organic solvents like ethanol, methanol, acetonitrile, or mixtures such as chloroform/methanol. researchgate.netnih.govtiaft.org To prevent artificial oxidation of cholesterol during sample handling, an antioxidant like butylated hydroxytoluene (BHT) is often added. uclouvain.be
Solid-phase extraction (SPE) is widely used for cleanup and fractionation. aston.ac.uknih.gov Reversed-phase SPE cartridges (e.g., C18) are effective for separating the more polar oxysterols from the highly abundant and nonpolar cholesterol. frontiersin.orgnih.gov The sample is loaded onto the SPE column, and different solvent mixtures are used to selectively elute fractions containing oxysterols while retaining cholesterol. For some applications, an alkaline hydrolysis step is included to cleave esterified oxysterols, allowing for the measurement of total oxysterol levels. researchgate.netnih.gov
Preclinical and in Vitro Investigation Models
Mammalian In Vitro Models
No published studies were identified that specifically investigated the effects of 26-Hydroxycholestan-7-one in the following mammalian in vitro models:
Neuronal Cell Cultures (e.g., Oculomotor Neurons)
There is no available research on the impact of this compound on neuronal cell cultures, including specialized types such as oculomotor neurons.
Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)
No research was found that examined the cytotoxic or other biological effects of this compound on the MCF-7 or MDA-MB-231 breast cancer cell lines.
Other Tumor Cell Lines (e.g., HT-29, LAMA-84, HepG2, A549, PC3)
There are no available studies on the in vitro effects of this compound on other tumor cell lines such as HT-29 (colon adenocarcinoma), LAMA-84 (chronic myelogenous leukemia), HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), or PC3 (prostate cancer).
Retinal Pigment Epithelium Cells
The effects of this compound on retinal pigment epithelium cells in vitro have not been documented in the scientific literature.
Animal Models in Research
Consistent with the lack of in vitro data, no studies utilizing animal models to investigate the physiological or pathological effects of this compound were identified.
Data Tables
Due to the absence of research findings for this compound in the specified preclinical and in vitro models, no data tables can be generated.
Cyp27a1 Knockout (Cyp27a1−/−) Mouse Models
The study of this compound and related oxysterols frequently employs knockout mouse models to elucidate the function of key enzymes in their metabolic pathways. A primary model in this research is the Cyp27a1 knockout (Cyp27a1−/−) mouse. The Cyp27a1 gene encodes the enzyme sterol 27-hydroxylase, a critical mitochondrial cytochrome P450 enzyme. This enzyme catalyzes the first step in the alternative pathway of bile acid synthesis, which involves the hydroxylation of cholesterol at the C27 position to form 27-hydroxycholesterol (B1664032) (27-OHC). frontiersin.org Consequently, in Cyp27a1−/− mice, the ability to produce 27-OHC is deficient.
Research using these knockout models has revealed significant alterations in cholesterol homeostasis, particularly in the brain. In the brain of Cyp27a1−/− mice, cholesterol synthesis is observed to be slightly increased. nih.govdoc.gov This is evidenced by elevated levels of several cholesterol precursors, including lathosterol, lanosterol, 24,25-dihydrocholesterol, and 7-dehydrocholesterol (B119134). researchgate.net Despite the increase in these precursors, the mRNA levels corresponding to key cholesterol synthesis enzymes like HMG-CoA reductase and HMG-CoA synthase remain normal. nih.govdoc.gov
The absence of Cyp27a1 function also impacts the levels of other oxysterols. For instance, while 27-OHC levels are diminished, the concentration of 24S-hydroxycholesterol (24OH), the most abundant oxysterol in the brain, is not significantly affected in these knockout mice. nih.govdoc.gov This model is therefore invaluable for isolating the physiological roles of Cyp27a1 and its direct metabolic products from those of other oxysterols. The disruption of CYP27A1-mediated cholesterol elimination has also been shown to have significant effects on retinal structure and function in mice. arvojournals.org Deficiency of the enzyme can lead to a lipid storage disease known as cerebrotendinous xanthomatosis, which is characterized by premature atherosclerosis and neurodegeneration. arvojournals.org
Below is a summary of key findings in Cyp27a1−/− mouse models:
| Parameter | Observation in Cyp27a1−/− Mice | Reference |
| Cholesterol Synthesis | Slightly increased in the brain | nih.govdoc.gov |
| Cholesterol Precursors | Increased levels of lathosterol, lanosterol | researchgate.net |
| HMG-CoA Reductase mRNA | Normal levels in the brain | nih.govdoc.gov |
| 27-hydroxycholesterol (27-OHC) | Deficient production | frontiersin.org |
| 24S-hydroxycholesterol (24OH) | Unaffected levels in the brain | nih.govdoc.gov |
| Retinal Structure | Development of retinal deposits and pathology | arvojournals.org |
Other Vertebrate Models (e.g., rats, rabbits for related oxysterols)
Beyond murine models, other vertebrates such as rats and rabbits are utilized to investigate the broader physiological and pathological roles of oxysterols. These models are often employed to study diet-induced or pharmacologically-induced alterations in oxysterol metabolism.
Rabbit Models: Rabbits, particularly the New Zealand white strain, have been used to study the effects of a hypercholesterolemic diet on oxysterol production in specific tissues. In one study, rabbits fed a cholesterol-enriched diet exhibited a significant increase in the expression of the CYP27A1 enzyme in their retinas. nih.gov This upregulation was accompanied by a marked elevation in the retinal concentrations of several oxysterols, including 27-hydroxycholesterol, 24-hydroxycholesterol, and 22-hydroxycholesterol. nih.gov This model demonstrates a direct link between dietary cholesterol intake, the induction of key metabolic enzymes, and the subsequent accumulation of oxysterols in tissues, providing a platform to study diet-related retinal degeneration. nih.gov
Rat Models: Rats, commonly the Sprague-Dawley strain, are used to create pharmacological models of diseases involving disrupted cholesterol metabolism. For example, a rat model for Smith-Lemli-Opitz Syndrome (SLOS) is induced by treatment with AY9944, an inhibitor of the 7-dehydrocholesterol reductase (DHCR7) enzyme. mdpi.com This inhibition leads to a buildup of 7-dehydrocholesterol (7-DHC) and a reduction in cholesterol levels, mimicking the human disease state. nih.gov In these AY9944-treated rats, researchers have identified and quantified several novel oxysterols derived from the excess 7-DHC, including 4α- and 4β-hydroxy-7-DHC and 7-ketocholesterol (B24107). nih.gov This model is crucial for investigating the hypothesis that 7-DHC-derived oxysterols are key players in the pathology of the disease, particularly the associated retinal degeneration. mdpi.com
The table below summarizes these vertebrate models for oxysterol research.
| Model Organism | Induction Method | Key Findings Related to Oxysterols | Reference |
| Rabbit | Cholesterol-enriched diet | Increased retinal expression of CYP27A1; elevated retinal levels of 27-hydroxycholesterol, 24-hydroxycholesterol, and 22-hydroxycholesterol. | nih.gov |
| Rat | Pharmacological inhibition of DHCR7 (with AY9944) | Accumulation of 7-dehydrocholesterol; formation and elevation of 7-DHC-derived oxysterols (e.g., 7-ketocholesterol) in brain and other tissues. | mdpi.comnih.gov |
Non-Mammalian Models
Plant Models for Growth Promotion Studies
While oxysterols like this compound are typically studied in animal systems, non-mammalian models, particularly plants, offer a unique platform for investigating their potential biological activities. This approach is based on the structural similarity between animal steroids and a class of plant steroid hormones known as brassinosteroids (BRs). nih.gov Brassinosteroids are polyhydroxylated steroid phytohormones that are essential for a wide range of processes in plant life, including growth, development, and stress responses. nih.govmdpi.com
The growth-promoting effects of these compounds are well-documented. The most biologically active brassinosteroid, brassinolide, was first isolated from the pollen of Brassica napus (rapeseed). nih.govmdpi.com The discovery of brassinosteroids was preceded by observations that crude lipid extracts from pollen could stimulate significant cell elongation, a finding established using the classic bean second-internode bioassay. nih.gov
Due to this established role of steroid compounds in plant growth, plant models are used to screen for and characterize the potential growth-promoting or regulatory activities of other steroidal molecules, including oxysterols of animal origin. These studies often involve applying the test compound to a model plant, such as Arabidopsis thaliana, or using specific bioassays to measure effects on key growth parameters. nih.gov Such models can reveal whether a compound can influence processes like cell elongation, cell division, photomorphogenesis, or xylem differentiation. nih.gov
Common plant bioassays used for these studies are summarized below.
| Plant Bioassay | Organism/Tissue | Measured Growth Parameter | Relevance |
| Bean Second-Internode Bioassay | Bean (Phaseolus vulgaris) | Elongation of the second internode | Classic assay for detecting cell elongation-promoting activity. nih.gov |
| Hypocotyl Elongation Assay | Arabidopsis thaliana seedlings | Length of the hypocotyl in dark-grown seedlings | Standard method to assess sensitivity and response to brassinosteroids and other growth regulators. mdpi.com |
| Root Growth Inhibition Assay | Arabidopsis thaliana seedlings | Length of the primary root | Measures the effect of compounds on cell division and elongation in root tissue. |
| Leaf Expansion Assay | Leaf explants | Increase in leaf surface area | Assesses the promotion of cell expansion and division in leaf tissue. |
Derivatives and Analogues in Academic Research
Synthesis of Modified Cholestanones for Biological Evaluation
The synthesis of modified cholestanones is a cornerstone of research aimed at discovering new bioactive molecules. Chemists employ various strategies to introduce new functional groups and alter the steroidal skeleton, thereby creating a library of compounds for biological screening.
One approach involves the modification of the D-ring of the steroid. For instance, starting from androst-4-en-3-one derivatives, new 17a-homolactones have been synthesized. The synthetic pathway included reactions such as epoxidation of the A-ring followed by treatment with formic acid to yield 4-hydroxy compounds. Oxidation of the parent compounds with reagents like hydrogen peroxide or m-chloroperbenzoic acid also led to the formation of various epoxides and lactones nih.gov.
Another area of focus is the synthesis of brassinosteroid analogues, which often involves modifications of the side chain. New series of 23,24-bisnorcholenic type analogues with a benzoate function at the C-22 position have been synthesized to evaluate the effect of different substituents on the aromatic ring on biological activity mdpi.com. The synthesis of these compounds often starts from readily available steroids and involves a series of chemical transformations to introduce the desired functional groups mdpi.com.
Furthermore, chalcone derivatives, which are precursors to flavonoids, have been synthesized and evaluated for their biological activities. The key step in the synthesis of these compounds is typically an aldol condensation nih.govmdpi.com. Researchers have also developed methods for the synthesis of polyhydroxylated chalcones in a one-pot process using specific bases like lithium bis(trimethylsilyl)amide (LiHMDS) mdpi.com.
The table below summarizes some examples of synthesized modified cholestanones and their starting materials.
| Starting Material | Synthetic Approach | Resulting Compound Class |
| Androst-4-en-3-one derivatives | Epoxidation, reaction with formic acid, oxidation | 17a-homolactones, epoxides |
| Available steroids | Side chain modification, introduction of benzoate group | 23,24-bisnorcholenic analogues |
| Acetophenone and benzaldehyde derivatives | Aldol condensation | Chalcone derivatives |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying a compound and evaluating the biological effects of these changes, researchers can identify the key structural features required for activity.
In the context of cholestane (B1235564) derivatives, SAR studies have been conducted to elucidate the structural requirements for cytotoxic activity. For example, the analysis of a library of AB-functionalized cholestane derivatives revealed that the presence of a 3-hydroxy or 3-oxo group, as well as a 2,3-vicinal diol or 3,4-vicinal diol moiety, is important for optimal biological activity. The study also highlighted the significance of a six-membered B ring nih.gov.
For chalcone-based compounds, SAR studies have aimed to establish a relationship between their structure and their ability to inhibit nuclear factor kappa B (NF-κB), a key regulator of inflammation and cancer. These studies have shown that even simple chalcone structures can exhibit potent NF-κB inhibitory activity, indicating that structural complexity is not always a prerequisite for high potency nih.gov. The cytotoxic effects of these chalcones against lung cancer cells were found to correlate with their NF-κB inhibitory activities nih.gov.
The insights gained from SAR studies are invaluable for the rational design of new, more potent, and selective therapeutic agents.
Steroidal Derivatives with Polyoxygenated Functions
Steroids with multiple oxygen-containing functional groups, known as polyoxygenated steroids, represent a diverse class of natural and synthetic compounds with a wide range of biological activities. Research in this area involves both the isolation of new polyoxygenated steroids from natural sources and the development of synthetic methods to introduce oxygenated functions into the steroid nucleus.
Marine organisms are a rich source of novel polyoxygenated steroids. For example, seven new polyoxygenated steroids, named gracilosulfates A–G, were isolated from the marine sponge Haliclona gracilis. These compounds share a common structural motif of a 3β-O-sulfonato group, a 5β,6β-epoxy or 5(6)-dehydro moiety, and 4β,23-dihydroxy substitution nih.gov.
In the realm of synthetic chemistry, efforts have been made to develop efficient methods for the polyoxygenation of steroids. One strategy involves the oxidation of a Δ8,14-diene steroid with a methyltrioxorhenium—H2O2—urea system to introduce oxygenated functions at the 15-, 9-, and 11-positions researchgate.net. Another approach focuses on the total synthesis of highly oxygenated cardiotonic steroids, such as ouabagenin, which are known for their unique structures and significant biological functions researchgate.net. These syntheses often feature strategic C-H oxidation and stereoselective introductions of multiple hydroxyl groups researchgate.net.
The study of polyoxygenated steroids is significant as these functionalities can dramatically influence the biological properties of the steroidal molecule, leading to compounds with potential therapeutic applications.
Plant Growth Promoting Steroidal Derivatives
Certain steroidal compounds, particularly brassinosteroids and their analogues, are known to play a crucial role in plant growth and development. Research in this area focuses on the synthesis and evaluation of new steroidal derivatives with plant growth-promoting activity, aiming to develop environmentally friendly agents to enhance crop yields.
Brassinosteroids are a class of plant steroid hormones that regulate various physiological processes, including cell elongation, division, and responses to stress longdom.orgnih.gov. Due to their low natural abundance, significant research has been dedicated to synthesizing analogues that mimic their activity mdpi.comnih.gov. A novel family of 22-oxocholestanes has been identified as a promising alternative to brassinosteroids, exhibiting comparable or even more potent plant growth-promoting effects and being accessible through higher-yield reactions scirp.org.
The synthesis of various steroidal derivatives, including steroidal carbamates derived from stigmasterol, β-sitosterol, and diosgenin, has been reported nih.gov. The plant growth-promoting activity of these synthetic analogues is often evaluated using bioassays such as the rice lamina inclination test nih.gov. Molecular docking studies are also employed to understand the interaction of these compounds with plant steroid receptors like BRI1-BAK1 nih.gov.
The development of synthetic steroidal plant growth promoters holds significant promise for sustainable agriculture by offering a means to improve crop productivity and resilience to environmental stresses nih.gov.
The following table presents examples of steroidal derivatives with plant growth-promoting activity.
| Compound Class | Starting Material | Key Structural Feature | Bioassay |
| 22-oxocholestanes | Not specified | 22-oxo group | Not specified |
| Steroidal carbamates | Stigmasterol, β-sitosterol, diosgenin | Carbamate group | Rice lamina inclination test |
| Brassinosteroid analogues | Available steroids | Modified side chain with benzoate function | Rice lamina inclination test, Arabidopsis root and hypocotyl sensitivity assays |
Hydroxyimino Steroidal Derivatives in Cancer Research
The introduction of a hydroxyimino (oxime) group into the steroidal skeleton has emerged as a promising strategy in the development of new anticancer agents. The hydrophobic steroid core combined with the hydroxyimino group can enhance the molecule's ability to interact with cell membranes, potentially leading to increased biological activity nih.gov.
Research has shown that hydroxyimino steroidal derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a series of synthesized 6-hydroxyimino-22-oxocholestane compounds demonstrated excellent activity against the MDA-MB-231 breast cancer cell line researchgate.net. Similarly, some hydroxyimino spirostan derivatives showed great potential against the MCF-7 breast cancer cell line researchgate.net. It has been observed that the introduction of the hydroxyimino group often enhances the bioactivity compared to the parent carbonyl compounds researchgate.net.
The anticancer potential of steroidal oximes has been evaluated against a range of cancer types, including cervical, gastric, epidermoid, and breast cancer nih.gov. Some of these compounds have shown to be more active than the standard chemotherapeutic drug cisplatin in certain cell lines nih.gov. Furthermore, some steroidal oximes have demonstrated selectivity towards cancer cells while being non-toxic to normal cells, which is a highly desirable characteristic for an anticancer drug nih.gov.
The promising results from these studies encourage further research to understand the mechanisms of action behind the cytotoxicity of these compounds and to develop them as potential cancer therapies.
Future Research Directions for 26 Hydroxycholestan 7 One
Elucidation of Undiscovered Biological Roles
The full spectrum of biological activities for 26-Hydroxycholestan-7-one is yet to be defined. While the broader class of oxysterols is implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer, the specific contribution of this dual-oxidized sterol is unclear. nih.govlipidanalytical.comki.se Future research must prioritize screening for novel biological activities. Investigating its potential role in regulating lipid metabolism, inflammation, and cell viability is a logical starting point. nih.gov Given that related steroidal compounds have shown potential as anti-cancer agents, exploring the cytotoxic and anti-proliferative effects of this compound against various cancer cell lines is a promising avenue. mdpi.com Furthermore, its role in less-explored areas, such as developmental biology and aging, warrants investigation to uncover potentially unique physiological or pathological functions.
Further Characterization of Enzymatic and Non-Enzymatic Formation
The genesis of this compound can theoretically occur through multiple pathways, both enzymatic and non-enzymatic, but the specific routes are not well-established.
Enzymatic Pathways: The formation of the 7-keto group is often a result of the oxidation of 7-hydroxy precursors by enzymes like 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). aston.ac.ukbioscientifica.com The 26-hydroxyl group is typically introduced by cytochrome P450 enzymes, particularly CYP27A1, which is a key enzyme in the acidic pathway of bile acid synthesis. nih.gov Future research should aim to identify the specific enzymes and reaction sequences leading to this compound. It is crucial to determine whether the 7-oxidation precedes the 26-hydroxylation or vice versa, as the substrate specificity of the involved enzymes will dictate the primary formation route.
Non-Enzymatic Pathways: Non-enzymatic formation through autoxidation and free radical-mediated reactions is a major source of various oxysterols, especially 7-ketocholesterol (B24107). aston.ac.uknih.govresearchgate.net These reactions are often heightened under conditions of oxidative stress. bioscientifica.com It is imperative to investigate the susceptibility of 26-hydroxycholesterol (B79680) and other potential precursors to non-enzymatic oxidation to form this compound. Characterizing the products and kinetics of these reactions under physiologically relevant oxidative stress conditions will clarify its potential as a biomarker for such states. researchgate.net
| Formation Pathway | Potential Precursor(s) | Key Mediators | Research Focus |
| Enzymatic | Cholesterol, 26-Hydroxycholesterol, 7α/β-Hydroxycholestanol | CYP27A1, CYP7A1, HSD11B1/2 | Identify specific enzymes, determine reaction sequence, tissue-specific expression. |
| Non-Enzymatic | 26-Hydroxycholesterol | Reactive Oxygen Species (ROS), Singlet Oxygen | Determine reaction kinetics, identify specific radical initiators, assess formation in disease models. |
Detailed Molecular Mechanisms in Cellular Signaling
Understanding how this compound exerts its effects at a molecular level is paramount. Research on related 7-keto oxysterols has shown they can trigger potent cellular responses, including inflammation, endoplasmic reticulum (ER) stress, and apoptosis. nih.govnih.govmdpi.com Future studies must dissect the specific signaling cascades modulated by this compound.
Key research questions include:
Receptor Interaction: Does it act as a ligand for nuclear receptors like Liver X Receptors (LXRs) or G protein-coupled receptors (GPCRs), which are known targets for other oxysterols? nih.govnih.gov
Signal Transduction: Which specific kinase pathways, such as the mitogen-activated protein kinase (MAPK/ERK) or NF-κB pathways, are activated or inhibited upon cellular exposure? nih.govfrontiersin.org
Downstream Effects: How does it alter gene expression, protein phosphorylation, and metabolite profiles to orchestrate a cellular response? researchgate.net
Investigating these mechanisms will require a combination of in vitro cell-based assays, transcriptomic and proteomic analyses, and structural biology approaches to identify direct binding partners.
Exploration of Interplay with Immune System Modulators
Oxysterols are increasingly recognized as important modulators of the immune system, sometimes referred to as "immunosterols". nih.govencyclopedia.pub They can influence the function of key immune cells, including macrophages, dendritic cells, and T cells, and regulate the production of inflammatory cytokines. frontiersin.orgnih.gov For instance, 7-ketocholesterol is known to have pro-inflammatory properties. nih.gov The future research direction for this compound is to systematically explore its immunomodulatory effects. This includes assessing its ability to induce or suppress cytokine and chemokine production in various immune cell types, its impact on immune cell differentiation and migration, and its role in modulating inflammatory responses in vivo using animal models of inflammatory diseases.
| Immune Cell Type | Potential Effects to Investigate | Key Signaling Hubs |
| Macrophages | M1/M2 polarization, phagocytosis, inflammasome activation, lipid loading | LXR, NF-κB, Toll-like Receptors (TLRs) |
| Dendritic Cells | Maturation, antigen presentation, cytokine secretion | CCR7, LXR |
| T-Lymphocytes | Differentiation (Th1, Th2, Th17), proliferation, cytokine release | RORγt, LXR |
| Neutrophils | Chemotaxis, oxidative burst | GPCRs |
Development of Advanced Analytical Techniques for Comprehensive Profiling
A significant barrier to understanding the roles of specific oxysterols is the analytical challenge they present. Their low abundance relative to cholesterol, the existence of numerous isomers, and their susceptibility to artificial oxidation during sample handling make accurate quantification difficult. nih.govresearchgate.net While techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the current standards, further development is needed. lipidanalytical.comnih.govmdpi.com
Future efforts should focus on:
High-Sensitivity Methods: Developing LC-MS/MS methods with improved sensitivity and specificity for this compound, potentially using advanced derivatization strategies to enhance ionization. researchgate.net
Isomer Separation: Creating chromatographic methods capable of resolving different stereoisomers of the compound.
Standardization: Establishing standardized protocols for sample collection, storage, and analysis to prevent ex vivo oxidation and ensure inter-laboratory comparability. nih.gov
Imaging Techniques: Employing mass spectrometry imaging to determine the precise tissue and subcellular localization of this compound, providing crucial insights into its sites of action. biorxiv.org
Investigating Stereospecificity in Biological Processes
The stereochemistry of oxysterols, both in the sterol core and the side chain, can profoundly influence their biological activity. The introduction of a ketone at C-7 and a hydroxyl group at C-26 in the cholestane (B1235564) skeleton raises important questions about stereospecificity. The hydroxylation at C-26 can result in (25R) or (25S) isomers, and it is known that different stereoisomers of oxysterols can have distinct biological effects. nih.gov
Future research must address the stereospecific aspects of this compound's biology. This involves the chemical synthesis of pure stereoisomers to allow for the separate evaluation of their biological activities. Key investigations should include determining whether enzymatic formation pathways are stereospecific and whether biological receptors or enzymes that interact with this molecule exhibit stereochemical preferences. Unraveling the stereospecificity is essential for a complete understanding of its function and for designing any potential therapeutic modulators.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for detecting and quantifying 26-Hydroxycholestan-7-one in biological samples?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards to account for matrix effects. Ensure calibration curves span physiologically relevant concentrations (1–100 nM). Validate precision and accuracy using spike-recovery experiments in pooled plasma or tissue homogenates .
- Data Considerations : Report limits of detection (LOD), coefficients of variation (CVs), and recovery rates. Cross-validate with orthogonal methods like gas chromatography (GC-MS) if possible .
Q. What experimental models are suitable for studying this compound biosynthesis in vivo?
- Methodological Answer : Use knockout mouse models (e.g., Cyp27a1⁻/⁻) to study enzymatic pathways. Combine with stable isotope tracing (e.g., ²H-labeled cholesterol) to track metabolic flux. Include wild-type controls and account for diet-induced variability in hepatic cholesterol pools .
- Data Contradictions : Address discrepancies between in vitro enzyme assays and in vivo metabolite levels by verifying tissue-specific expression of enzymes like CYP27A1 .
Q. How to distinguish this compound from structurally similar oxysterols in complex mixtures?
- Methodological Answer : Employ high-resolution tandem MS (HR-MS/MS) with collision-induced dissociation (CID) to differentiate isomers. Optimize chromatographic separation using C18 columns with 1.7 µm particle size and gradient elution (e.g., 40–100% methanol in 20 min) .
Advanced Research Questions
Q. What mechanisms explain the dual role of this compound in both promoting and inhibiting apoptosis in cancer cells?
- Methodological Answer : Conduct dose-response studies in cell lines (e.g., HepG2, HeLa) using physiologically relevant concentrations (10–500 nM). Pair with RNA-seq to identify differentially expressed genes (e.g., BAX, BCL-2) and validate via siRNA knockdown. Account for cell-type-specific receptor expression (e.g., LXRβ) .
- Data Contradictions : Resolve conflicting reports by testing under varying oxygen tensions (normoxia vs. hypoxia) and nutrient availability .
Q. How does this compound interact with nuclear receptors (e.g., LXR, FXR) in regulating bile acid homeostasis?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Validate functional relevance in primary hepatocytes via luciferase reporter assays for LXR/FXR target genes (e.g., CYP7A1, SHP) .
- Experimental Design : Include negative controls (e.g., receptor antagonists) and normalize data to total protein or housekeeping genes .
Q. What strategies resolve contradictions in this compound’s association with neurodegenerative diseases?
- Methodological Answer : Perform meta-analyses of clinical cohort studies, stratifying by apolipoprotein E (APOE) genotype and blood-brain barrier integrity markers. Use multivariate regression to adjust for confounders (e.g., age, cholesterol-lowering therapies) .
- Data Analysis : Apply sensitivity analyses to assess robustness of associations and report heterogeneity metrics (e.g., I² statistic) .
Methodological Best Practices
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Data Presentation :
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Critical Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
